N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10910020
InChI: InChI=1S/C19H18N2O3/c1-12-17(15-5-3-4-6-16(15)21-12)18(22)19(23)20-11-13-7-9-14(24-2)10-8-13/h3-10,21H,11H2,1-2H3,(H,20,23)
SMILES: CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

CAS No.:

VCID: VC10910020

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide -

Description

Molecular Formula

The molecular formula of N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can be deduced based on its nomenclature:

  • Core structure: Indole ring (2-methyl-1H-indole)

  • Substituents: A methoxybenzyl group and an oxoacetamide moiety

Key Features

  • Functional Groups:

    • Methoxy group (-OCH₃) attached to the benzyl ring

    • Indole core with a methyl group at position 2

    • Oxoacetamide group (-CONH-) linking the two fragments

  • Molecular Weight: Calculated using standard atomic masses (exact value depends on isotopic composition).

  • Structure Visualization: The compound contains conjugated systems that may exhibit electronic delocalization, influencing its reactivity and interaction with biological targets.

General Synthetic Route

The synthesis of compounds like N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves:

  • Formation of the Indole Derivative:

    • Starting from a precursor such as methylindole or indole itself.

    • Functionalization at position 3 using electrophilic substitution or condensation reactions.

  • Attachment of the Benzyl Group:

    • The methoxybenzyl group can be introduced via nucleophilic substitution or reductive amination.

  • Introduction of the Oxoacetamide Moiety:

    • This step involves coupling reactions, such as acylation or amidation, using reagents like oxalyl chloride or acetic anhydride.

Optimization Parameters

Key parameters in the synthesis include:

  • Solvent choice (e.g., ethanol, DMF)

  • Catalysts (e.g., triethylamine for base-catalyzed reactions)

  • Reaction temperature and time to optimize yield and purity.

Pharmacological Potential

Indole derivatives are known for their diverse biological activities, including:

  • Anticancer

  • Antimicrobial

  • Anti-inflammatory
    The presence of an oxoacetamide group may enhance interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Drug Design Implications

The structural features of this compound suggest potential as a lead molecule in drug discovery programs targeting enzymes or receptors involved in key pathways.

Spectroscopic Techniques

To confirm the structure of the compound:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR to identify hydrogen and carbon environments.

    • Peaks corresponding to aromatic protons, methoxy group, and amide protons.

  • Mass Spectrometry:

    • Molecular ion peak confirming molecular weight.

    • Fragmentation pattern providing insights into structural features.

  • IR Spectroscopy:

    • Characteristic peaks for functional groups:

      • Amide (C=O\text{C=O}) stretching around 1650 cm1^{-1}

      • Aromatic C-H stretching near 3100 cm1^{-1}.

Comparative Analysis with Related Compounds

PropertyN-(4-Methoxybenzyl)-2-(2-Methyl-1H-Indol-3-Yl)-2-OxoacetamideRelated Indole Derivatives
Functional GroupsMethoxybenzyl, oxoacetamideVariable
Biological ActivityPotential anticancer/antimicrobialBroad spectrum
Synthetic ComplexityModerateSimilar
Analytical Techniques NeededNMR, IR, MSNMR, IR, MS
Product Name N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Standard InChI InChI=1S/C19H18N2O3/c1-12-17(15-5-3-4-6-16(15)21-12)18(22)19(23)20-11-13-7-9-14(24-2)10-8-13/h3-10,21H,11H2,1-2H3,(H,20,23)
Standard InChIKey LMBJOXMSSKLGLH-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC
PubChem Compound 7160413
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

322.3571 g/mol